5-Nitrobenzo[C]phenanthrene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitrobenzo[c]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-19(21)17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHYZHMSZFPHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444482 | |
| Record name | 5-NITROBENZO[C]PHENANTHRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64356-30-5 | |
| Record name | 5-NITROBENZO[C]PHENANTHRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Direct Nitration Strategies for Benzo[c]phenanthrene (B127203) Derivatives
Direct nitration involves the introduction of a nitro group (-NO2) onto the benzo[c]phenanthrene skeleton through an electrophilic aromatic substitution reaction. The position of nitration is governed by the electronic and steric properties of the parent molecule.
The nitration of polycyclic aromatic hydrocarbons (PAHs) like benzo[c]phenanthrene typically proceeds via an electrophilic aromatic substitution mechanism. The active electrophile is the nitronium ion (NO₂⁺), which is generated in situ from a mixture of nitric acid and a strong acid, usually sulfuric acid.
The regioselectivity of the reaction, which determines the specific carbon atom to which the nitro group attaches, is dictated by the relative stability of the carbocation intermediate (also known as the sigma complex or Wheland intermediate) formed during the reaction. For benzo[c]phenanthrene, multiple positions are available for substitution. Theoretical calculations and experimental evidence from related PAHs suggest that the positions with the highest electron density and where the positive charge in the sigma complex can be most effectively delocalized over the aromatic system are favored. In the case of benzo[c]phenanthrene, the 5-position is one of the electronically favorable sites for electrophilic attack.
A study on the nitration of the related aza-analogue, 5,8-diazabenzo[c]phenanthrene, provides insights into the directing effects. In this case, nitration occurs at the 4-position, influenced by the deactivating effect of the nitrogen atoms. For the parent benzo[c]phenanthrene, the absence of such heteroatoms means the regioselectivity is governed purely by the electronics of the fused benzene (B151609) rings.
The conditions under which nitration is carried out can significantly influence the yield and the isomeric distribution of the products. Key factors include the nature of the nitrating agent, the solvent, the temperature, and the presence of catalysts.
For the nitration of a related compound, 5,8-diazabenzo[c]phenanthrene, a mixture of potassium nitrate (B79036) in sulfuric acid at 80°C was used. This suggests that similar conditions could be applicable for the nitration of benzo[c]phenanthrene. The choice of a nitrate salt in a strong acid is a common method for generating the nitronium ion under controlled conditions.
The use of catalysts can enhance both the rate and the regioselectivity of nitration. While specific catalysts for the 5-nitration of benzo[c]phenanthrene are not extensively documented, research on other PAHs has shown that solid acid catalysts, zeolites, and metal complexes can be effective. These catalysts can help in the generation of the nitronium ion and can also influence the orientation of the substrate in a way that favors substitution at a particular position.
Table 1: Reaction Conditions for the Nitration of Benzo[c]phenanthrene Analogues
| Compound | Nitrating Agent | Solvent/Acid | Temperature (°C) | Product |
| 5,8-Diazabenzo[c]phenanthrene | Potassium Nitrate | Sulfuric Acid | 80 | 4-Nitro-5,8-diazabenzo[c]phenanthrene |
Indirect Synthesis Approaches and Derivatization from Precursors
Indirect methods for the synthesis of 5-nitrobenzo[c]phenanthrene involve the construction of the molecule with the nitro group already in place or the derivatization of a functionalized precursor.
Multi-step synthesis provides a versatile approach to complex aromatic compounds, allowing for precise control over the placement of functional groups. A general strategy for synthesizing a nitro-substituted phenanthrene (B1679779) could involve the following conceptual steps:
Synthesis of a Substituted Biphenyl (B1667301) Precursor: The synthesis might start with a biphenyl derivative that already contains a nitro group or a precursor to a nitro group in a strategic position.
Ring Closure to Form the Phenanthrene Core: A subsequent cyclization reaction would then form the third aromatic ring of the phenanthrene skeleton. Various methods, such as the Perkin reaction, Pschorr cyclization, or photochemical cyclization of stilbene (B7821643) derivatives, can be employed for this purpose. beilstein-journals.org
Annulation to Form the Benzo[c]phenanthrene System: Further annulation reactions would be required to construct the final fused ring system of benzo[c]phenanthrene.
Another indirect approach involves the derivatization of a pre-existing functionalized benzo[c]phenanthrene. This could involve the conversion of another functional group at the 5-position into a nitro group. For instance, if a 5-aminobenzo[c]phenanthrene derivative were available, it could potentially be converted to the corresponding nitro compound through a Sandmeyer-type reaction, which involves diazotization of the amino group followed by treatment with a nitrite (B80452) source in the presence of a copper catalyst.
Functional group interconversions are a powerful tool in organic synthesis, allowing for the introduction of functionalities that may not be directly accessible. nih.gov The feasibility of such a derivatization would depend on the availability of the appropriately functionalized benzo[c]phenanthrene precursor.
Environmental Formation Pathways Relevant to Chemical Synthesis
Nitro-PAHs, including isomers of nitrobenzo[c]phenanthrene, are known to form in the environment through atmospheric reactions of their parent PAHs. case.edumdpi.comaaqr.orgnih.govacs.org These environmental pathways, while not synthetic in the laboratory sense, are relevant to understanding the potential for unintended synthesis under certain conditions.
The primary atmospheric formation routes for nitro-PAHs involve the gas-phase reactions of PAHs with hydroxyl (•OH) radicals during the day and nitrate (•NO₃) radicals at night, in the presence of nitrogen oxides (NOx). aaqr.orgnih.gov
Daytime Formation: In the presence of sunlight, •OH radicals can add to the aromatic rings of benzo[c]phenanthrene. The resulting hydroxy-adduct can then react with nitrogen dioxide (NO₂) to form a nitro-substituted product.
Nighttime Formation: In the absence of sunlight, •NO₃ radicals can add to the PAH. The resulting nitrooxy-adduct can then undergo further reactions, including elimination of nitric acid, to yield a nitro-PAH.
These atmospheric reactions are complex and can lead to a mixture of isomers. The specific isomer distribution, including the formation of this compound, would depend on the reaction conditions and the electronic structure of the parent PAH. While these are not controlled synthetic methods, they highlight the potential for the formation of this compound under environmental conditions that mimic certain aspects of chemical synthesis, such as the presence of radical initiators and nitrogen oxides.
Table 2: Key Atmospheric Reactants in the Formation of Nitro-PAHs
| Reactant | Role in Formation | Typical Conditions |
| Hydroxyl Radical (•OH) | Initiates daytime reactions | Presence of sunlight, water vapor, and ozone |
| Nitrate Radical (•NO₃) | Initiates nighttime reactions | Absence of sunlight, presence of ozone and NO₂ |
| Nitrogen Dioxide (NO₂) | Provides the nitro group | Present in polluted atmospheres |
Atmospheric and Combustion-Related Nitration Processes
Nitro-PAHs are introduced into the environment through two main channels: as primary pollutants emitted directly from combustion sources, and as secondary pollutants formed through the atmospheric transformation of parent PAHs. Both gas-phase and heterogeneous (particle-phase) reactions contribute to the atmospheric burden of these compounds.
Incomplete combustion of organic materials in sources such as diesel engines, industrial emissions, and residential heating is a major producer of PAHs. Within the high-temperature environment of combustion, PAHs can undergo nitration to form nitro-PAHs directly. While specific studies identifying this compound in combustion emissions are limited, the general mechanisms of nitro-PAH formation are well-established.
Atmospheric formation of nitro-PAHs occurs through the reaction of gas-phase PAHs with atmospheric oxidants. During the day, the hydroxyl (OH) radical is the primary initiator of these reactions, while at night, the nitrate (NO₃) radical plays a more dominant role. The reaction pathways are complex and can lead to a variety of nitrated and oxygenated products. For PAHs that exist in both the gas and particle phases, heterogeneous reactions on the surface of particulate matter are also significant.
The following table summarizes the key atmospheric and combustion-related processes leading to the formation of nitro-PAHs, which are applicable to the formation of this compound.
| Process | Primary Reactants | Key Intermediates/Conditions | Phase | Typical Products |
|---|---|---|---|---|
| Daytime Atmospheric Formation | Benzo[c]phenanthrene, OH radical, NO₂ | OH-adduct radical | Gas-phase | Nitrobenzo[c]phenanthrene isomers, Hydroxybenzo[c]phenanthrene |
| Nighttime Atmospheric Formation | Benzo[c]phenanthrene, NO₃ radical | NO₃-adduct radical | Gas-phase | Nitrobenzo[c]phenanthrene isomers |
| Heterogeneous Nitration | Particle-bound Benzo[c]phenanthrene, N₂O₅, NO₂, O₃ | Surface-adsorbed reactants | Particle-phase | Nitrobenzo[c]phenanthrene isomers |
| Primary Combustion Emissions | Benzo[c]phenanthrene, NOₓ | High temperature, radical species | Gas and Particle-phase | Mixture of nitro-PAH isomers |
Radical-Mediated Formation Mechanisms
The formation of this compound in the atmosphere is predominantly driven by radical-mediated reactions. These processes involve the addition of highly reactive radical species to the aromatic system of benzo[c]phenanthrene, followed by subsequent reactions that lead to the nitrated product.
Daytime Chemistry (OH Radical-Initiated):
During daylight hours, the hydroxyl radical (OH) is the most important oxidant in the troposphere. The reaction of gas-phase benzo[c]phenanthrene with the OH radical is expected to proceed via the addition of the OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical (an OH-adduct). In the presence of nitrogen dioxide (NO₂), this adduct can react to form a nitro-substituted product, with the elimination of a water molecule.
The regioselectivity of the initial OH radical addition is a key factor in determining the isomeric distribution of the resulting nitrobenzo[c]phenanthrenes. Theoretical studies on other PAHs suggest that the addition occurs at the position of highest electron density. For benzo[c]phenanthrene, this would influence the likelihood of forming the 5-nitro isomer.
Nighttime Chemistry (NO₃ Radical-Initiated):
In the absence of sunlight, the nitrate radical (NO₃) becomes a significant atmospheric oxidant. The reaction of the NO₃ radical with benzo[c]phenanthrene is also expected to proceed via addition to the aromatic system, forming a nitrooxycyclohexadienyl-type radical (an NO₃-adduct). This adduct can then undergo further reactions, including reaction with NO₂ or decomposition, to yield nitrobenzo[c]phenanthrene isomers. For many PAHs, the NO₃ radical-initiated reaction is a significant source of nitro-PAHs, particularly in polluted environments with high concentrations of nitrogen oxides (NOₓ).
The following table outlines the generalized steps in the radical-mediated formation of nitro-PAHs, which are presumed to be the pathways for this compound formation.
| Radical Species | Reaction Step | Description |
|---|---|---|
| OH Radical | 1. Radical Addition | The OH radical adds to a carbon atom of the benzo[c]phenanthrene ring, forming an OH-adduct radical. |
| 2. Nitration | The OH-adduct radical reacts with NO₂ to form a nitrobenzo[c]phenanthrene isomer and a molecule of water. | |
| NO₃ Radical | 1. Radical Addition | The NO₃ radical adds to the benzo[c]phenanthrene ring, creating an NO₃-adduct radical. |
| 2. Nitration | The NO₃-adduct radical can react with NO₂ or undergo other transformations to yield a nitrobenzo[c]phenanthrene isomer. |
It is important to note that while these mechanisms are well-established for a range of PAHs, specific experimental data on the formation of this compound through these pathways is limited. The actual distribution of nitrobenzo[c]phenanthrene isomers formed will depend on a variety of factors, including the relative concentrations of different oxidants, temperature, and the presence of other atmospheric constituents. Studies on the electrophilic nitration of benzo[c]phenanthrene in solution can provide some insight into the relative reactivity of different positions on the aromatic ring, suggesting which isomers are more likely to be formed.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Nitrobenzo[c]phenanthrene.
High-field ¹H and ¹³C NMR spectroscopy are instrumental in determining the precise structure of this compound and distinguishing it from other nitro-substituted isomers of benzo[c]phenanthrene (B127203). The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the position of the nitro group on the polycyclic aromatic hydrocarbon (PAH) framework. oup.comchemicalbook.comscispace.com
For the parent molecule, benzo[c]phenanthrene, the proton NMR spectrum displays characteristic signals for its 12 protons. chemicalbook.com The introduction of a nitro group at the C-5 position induces significant changes in the chemical shifts of nearby protons due to its strong electron-withdrawing nature. Protons in proximity to the nitro group experience deshielding and shift to a lower field (higher ppm values). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the substitution pattern. rsc.org The unique pattern of chemical shifts and coupling constants serves as a fingerprint for this compound, enabling its differentiation from isomers where the nitro group is located at other positions on the benzo[c]phenanthrene skeleton. researchgate.net
Table 1: Representative ¹H NMR Chemical Shift Data for Benzo[c]phenanthrene
| Proton | Chemical Shift (ppm) |
| H-1 | 8.006 |
| H-2 | 7.883 |
| H-3 | 7.813 |
| H-4 | 9.130 |
| H-5 | 7.669 |
| H-6 | 7.612 |
Note: Data is for the parent compound benzo[c]phenanthrene in CDCl₃ and serves as a reference for understanding the effects of nitro-substitution. chemicalbook.com The presence of the nitro group at the 5-position in this compound would cause significant downfield shifts for adjacent protons.
¹H and ¹³C NMR spectroscopy are powerful tools for investigating the distribution of electron density, or charge delocalization, within the aromatic system of this compound. The electron-withdrawing nitro group significantly influences the electronic structure of the polycyclic system. This effect is observable in the ¹³C NMR spectrum, where carbon atoms closer to the nitro group are deshielded and resonate at higher chemical shifts. careerendeavour.com The extent of this deshielding provides a qualitative measure of the reduced electron density at these positions.
By comparing the ¹³C NMR chemical shifts of this compound with those of the parent benzo[c]phenanthrene, researchers can map the electron-donating and electron-withdrawing effects across the molecule. This information is crucial for understanding the reactivity of the compound and predicting the sites most susceptible to nucleophilic or electrophilic attack.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound with a high degree of precision. youtube.com This enables the confirmation of its elemental composition. For this compound, the expected monoisotopic mass can be calculated and compared to the experimentally measured mass. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. youtube.com
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₁₁NO₂ |
| Exact Mass | 273.0790 |
| Molecular Weight | 273.29 |
Note: The exact mass is the calculated mass based on the most abundant isotopes of each element.
In mass spectrometry, particularly with techniques like electron ionization (EI), molecules fragment in predictable ways. The fragmentation pattern of this compound provides characteristic evidence for the presence of the nitro group. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass loss of 46) and the loss of NO (mass loss of 30). nrel.govlibretexts.orgoup.com The observation of fragment ions corresponding to [M-NO₂]⁺ and [M-NO]⁺ in the mass spectrum is a strong indicator of a nitro-substituted compound. The relative intensities of these fragments can provide further structural information. For instance, the cleavage of the C-N bond to lose the NO₂ group is a characteristic fragmentation for many nitro-PAHs. nrel.govresearchgate.net
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ub.eduuib.no This method relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal, producing a unique diffraction pattern. ub.edurigaku.com From this pattern, the electron density distribution within the crystal can be calculated, which in turn allows for the determination of atomic positions, bond lengths, bond angles, and torsional angles with high precision. rigaku.comtugraz.at
For a molecule like this compound, an SC-XRD analysis would provide invaluable information. The analysis would confirm the planarity or distortion of the fused aromatic rings and determine the orientation of the nitro (NO₂) group relative to the benzo[c]phenanthrene backbone. Knowledge of the crystal structure is fundamental to understanding a material's properties. ub.edu The process involves mounting a small single crystal (typically 0.1 to 0.2 mm) and exposing it to a monochromatic X-ray beam. ub.edu The resulting diffraction data is collected and processed to solve and refine the crystal structure. ub.eduuib.no
While specific crystallographic data for this compound is not available in the provided search results, data for related polycyclic aromatic and nitro-substituted structures illustrate the type of information that can be obtained. For instance, the analysis of chrysene, a related polycyclic aromatic hydrocarbon, reveals details about its molecular packing and intermolecular interactions. researchgate.net Similarly, the crystal structure of 4-nitrobenzo[c] nrel.govacademie-sciences.frrsc.orgselenadiazole, a nitro-aromatic compound, shows an almost planar molecule with intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions influencing its crystal packing. iucr.orgnih.gov
Table 1: Representative Crystallographic Data Fields from a Single Crystal X-ray Diffraction Experiment This table is illustrative of the data obtained from an SC-XRD analysis, as specific data for this compound was not found.
| Parameter | Description | Example Value (Hypothetical) |
| Chemical Formula | The elemental composition of the molecule. | C₁₈H₁₁NO₂ |
| Formula Weight | The mass of one mole of the compound. | 273.29 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 10.2, c = 15.4 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 95.5, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 1327 |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 1.367 g/cm³ |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.05 |
Hirshfeld Surface Analysis in Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single crystal X-ray diffraction. nih.govmdpi.combiointerfaceresearch.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. nih.gov This analysis provides a graphical representation of intermolecular contacts and their relative strengths.
Mapping properties like dnorm onto the Hirshfeld surface allows for the identification of significant intermolecular contacts. The dnorm value is negative for contacts shorter than the van der Waals radii sum (highlighted in red), indicating close interactions like hydrogen bonds, and positive for longer contacts (blue). nih.govbiointerfaceresearch.com
For this compound, a Hirshfeld analysis would reveal the nature of its crystal packing. The large polycyclic aromatic system would likely lead to significant C···C (π-π stacking) and C···H interactions. iucr.orgmdpi.com The nitro group would introduce the possibility of O···H and potentially N···O or N···C contacts, which would be visible as distinct features on the fingerprint plot. nih.gov Analysis of similar nitro-aromatic compounds shows that H···O and H···N interactions can play a major role in the crystal packing. nih.gov H···H interactions typically comprise the largest percentage of the surface due to the abundance of hydrogen atoms on the molecular periphery. iucr.orgmdpi.com
Table 2: Common Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis This table presents typical interactions and their contributions for nitro-aromatic compounds, as a specific analysis for this compound was not found.
| Contact Type | Description | Typical Contribution (%) |
| H···H | Interactions between hydrogen atoms on adjacent molecules. mdpi.com | 40 - 60 |
| O···H / H···O | Hydrogen bonding or dipole-dipole interactions involving oxygen. nih.govmdpi.com | 15 - 30 |
| C···H / H···C | Interactions between carbon and hydrogen atoms, often part of C-H···π interactions. iucr.orgmdpi.com | 10 - 20 |
| C···C | Represents π-π stacking interactions between aromatic rings. iucr.orgmdpi.com | 5 - 15 |
| N···O / O···N | Interactions involving the nitrogen and oxygen atoms of the nitro group. nih.gov | < 10 |
| C···N / N···C | Contacts between carbon and nitrogen atoms. nih.gov | < 10 |
Electronic and Vibrational Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq For aromatic compounds like this compound, the primary electronic transitions observed are π→π* and n→π*.
The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These are typically high-intensity absorptions (large molar absorptivity, ε) and are characteristic of the conjugated polycyclic aromatic system. researchgate.net The extended conjugation in the benzo[c]phenanthrene skeleton is expected to result in multiple strong absorption bands. researchgate.net For comparison, phenanthrene (B1679779) derivatives show intense bands between 250 and 380 nm. researchgate.net
The n→π* transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen atoms of the nitro group) to an antibonding π* orbital. libretexts.org These transitions are generally much weaker (low molar absorptivity) than π→π* transitions and occur at longer wavelengths. libretexts.org The presence of the nitro group is crucial for this type of transition. In polar solvents, n→π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths, as the polar solvent molecules stabilize the ground-state lone pair, increasing the energy gap for excitation. uobabylon.edu.iqlibretexts.org Conversely, π→π* transitions often show a bathochromic (red) shift in polar solvents. libretexts.org
The UV spectrum of the related compound 2,3-(methylenedioxy)-6-nitro-10,11-(dimethoxy)-7-methylbenzo[c]phenanthridinium showed characteristic absorptions for the benzo[c]phenanthridine (B1199836) skeleton at 271, 293, 309, 328, and 390 nm. academie-sciences.fr
Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | Bonding π orbital to antibonding π orbital. libretexts.org | 250 - 380 | High (>10,000) libretexts.orgresearchgate.net |
| n → π | Non-bonding orbital to antibonding π orbital. libretexts.org | > 350 | Low (<2,000) libretexts.org |
Surface-Enhanced Raman Scattering (SERS) for Adsorption and Interaction Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that provides significant enhancement of the Raman signal for molecules adsorbed on or very close to nanostructured metal surfaces, typically silver (Ag) or gold (Au). aps.orghoriba.com The enhancement arises from two main mechanisms: an electromagnetic mechanism, where localized surface plasmon resonances on the metal surface amplify the local electric field experienced by the molecule, and a chemical mechanism, involving charge-transfer interactions between the molecule and the metal substrate. aps.orgmdpi.com
SERS is a powerful tool for studying the adsorption and interaction of molecules on surfaces. aps.org For this compound, SERS could provide insights into its orientation and binding mechanism on a metal nanoparticle surface. Polycyclic aromatic hydrocarbons (PAHs) are known to be challenging for SERS detection due to their hydrophobicity and weak affinity for metal surfaces. researchgate.net However, strong π-metal interactions can occur, leading to the molecule adsorbing flat on the surface. qub.ac.uk This interaction is often driven by dispersive van der Waals forces. qub.ac.uk
The presence of the nitro group in this compound offers an additional site for interaction with the metal surface. researchgate.net The vibrational modes of the nitro group (e.g., symmetric and antisymmetric stretching) would be particularly sensitive to this interaction, and their enhancement or shifting in the SERS spectrum could confirm its proximity to the surface. researchgate.net The SERS sensitivity for PAHs has been shown to be positively correlated with their hydrophobicity. researchgate.net To overcome weak affinity, SERS substrates can be chemically modified. osti.gov For example, a hydrophobic layer on the metal nanoparticles can help attract and concentrate hydrophobic analytes like PAHs near the surface for detection. researchgate.netosti.gov
Table 4: Key Aspects of SERS for the Study of this compound
| Feature | Description | Relevance to this compound |
| SERS Substrate | Typically consists of aggregated silver or gold nanoparticles. horiba.com The size and shape of the nanoparticles influence the enhancement factor. nih.gov | Silver nanoparticles are often used and can be synthesized by wet chemical methods. nih.govmdpi.com |
| Adsorption Mechanism | The process by which the analyte attaches to the substrate surface. This can be through chemisorption or physisorption. scispace.com | Likely involves π-metal interactions between the aromatic system and the nanoparticle surface, and potential coordination through the nitro group's oxygen atoms. qub.ac.ukresearchgate.net |
| Signal Enhancement | The amplification of the Raman signal, which can be up to 10⁶ or higher, allowing for trace-level detection. aps.org | Enables the detection of low concentrations of the compound and provides detailed vibrational information about the molecule-surface interaction. horiba.comresearchgate.net |
| Spectral Interpretation | Analysis of peak positions, intensities, and shifts compared to the normal Raman spectrum to deduce information about molecular orientation and binding. aps.org | Shifts in the vibrational frequencies of the aromatic rings or the nitro group would indicate direct interaction with the metal surface. qub.ac.ukresearchgate.net |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of molecules. For nitro-PAHs like 5-Nitrobenzo[c]phenanthrene, DFT calculations provide valuable insights into their fundamental characteristics.
Geometry Optimization and Electronic Structure Calculations
The electronic structure of this compound is intrinsically linked to its geometry. The orientation of the nitro group relative to the aromatic rings is a critical factor that affects the electronic properties and, consequently, the molecule's reactivity. conicet.gov.ar DFT calculations allow for the detailed examination of bond lengths, bond angles, and dihedral angles, providing a comprehensive picture of the molecule's structure.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. yu.edu.jo A smaller HOMO-LUMO gap generally suggests higher reactivity. conicet.gov.ar
In the context of nitro-PAHs, the introduction of a nitro group, an electron-withdrawing substituent, typically leads to a decrease in the HOMO-LUMO gap compared to the parent PAH. yu.edu.joactapress.com This reduction in the energy gap is consistent with the higher photochemical reactivity observed for nitro derivatives. conicet.gov.ar The magnitude of this decrease can be influenced by the position of the nitro group on the aromatic framework. actapress.com Studies on various nitro-PAHs have shown that the HOMO-LUMO energy differences are generally smaller than those of the parent PAHs. conicet.gov.ar For instance, investigations into dinitro-substituted PAHs revealed that the location of the nitro groups significantly affects the decrease in the HOMO-LUMO gap. actapress.com
Charge Distribution and Delocalization Mapping
The distribution of electron density within a molecule is fundamental to understanding its reactivity, particularly for electrophilic substitution reactions. In substituted benzo[c]phenanthrene (B127203) derivatives, the charge delocalization in carbocation intermediates, which are relevant to electrophilic attack, has been studied using a combination of experimental NMR data and DFT calculations. nih.gov
These studies reveal that positive charges in substituted benzo[c]phenanthrenium ions are extensively delocalized. nih.gov For instance, in carbocations formed by protonation, the charge distribution is heavily influenced by the position of the substituent. nih.gov In the case of 5-substituted benzo[c]phenanthrenium ions, the positive charge is significantly delocalized into the B and C rings of the phenanthrene (B1679779) core. nih.gov Furthermore, all benzo[c]phenanthrene carbocations show significant charge localization at the C-3 and C-6 positions. nih.gov This delocalization pattern provides insights into the preferred sites of electrophilic attack.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its macroscopic properties. These models are valuable for predicting the properties of new or untested compounds.
Correlation of Molecular Descriptors with Electronic Properties
In QSPR studies of nitro-PAHs, various molecular descriptors are calculated and correlated with their electronic properties. These descriptors can be constitutional (e.g., molecular weight), topological, or quantum-chemical in nature. For instance, the lipophilicity (log P) and the energies of the frontier molecular orbitals (HOMO and LUMO) have been used as descriptors to model the mutagenicity of nitroaromatic compounds. ijacskros.com
Predictive Modeling of Reactivity Parameters
Computational methods are also employed to predict the reactivity of PAHs and their derivatives. researchgate.net For nitro-PAHs, predicting the sites of further chemical reactions, such as subsequent nitration or oxidation, is of significant interest. The reactivity of these compounds is often predicted by analyzing the properties of the frontier molecular orbitals or by calculating reactivity indices derived from DFT. researchgate.net
For example, the condensed Fukui function is a reactivity descriptor that has been successfully used to predict the reactive sites of PAHs in both particle and gas phases. researchgate.net These predictive models can indicate the most likely positions for electrophilic, nucleophilic, or radical attack on the molecule. While specific predictive reactivity models for this compound are not explicitly outlined, the methodologies applied to other PAHs could be extended to this compound to predict its reactivity towards various reagents. researchgate.net
Mechanistic Insights from Computational Simulations
Computational chemistry has become an indispensable tool for investigating the complex chemical transformations of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). Through the use of sophisticated simulation techniques, researchers can model reaction pathways and energetic landscapes that are often difficult or impossible to study through experimental means alone. These theoretical investigations provide deep mechanistic insights into how these compounds are formed, how they are metabolized, and how they exert their biological effects.
Elucidation of Reaction Mechanisms for Nitro-PAH Transformations
Computational simulations offer a powerful lens through which to view the intricate reaction mechanisms of nitro-PAHs. A primary application of these methods is to predict the most likely sites on a parent polycyclic aromatic hydrocarbon (PAH) for chemical attack, which dictates the specific isomers of nitro-PAHs that are formed. nih.govresearchgate.net Various theoretical approaches are employed to determine these reactive sites, including calculations of the highest occupied molecular orbital (HOMO), Fukui functions, dual descriptors, and atomic charges (such as Mulliken, ChelpG, and NBO). nih.govresearchgate.net For instance, studies have shown that HOMO and Fukui function methods are particularly suitable for accurately predicting the transformation products from the reactions of fused PAHs with atmospheric hydroxyl (•OH) and nitrate (B79036) (•NO3) radicals. researchgate.net
The atmospheric formation of nitro-PAHs is a key area illuminated by computational studies. The widely accepted mechanism involves the attack of •OH or •NO3 radicals on the aromatic rings of a PAH, forming an adduct. researchgate.net This is followed by the addition of nitrogen dioxide (NO2) and subsequent elimination of water or nitric acid to yield the final nitro-PAH product. researchgate.net Theoretical studies have been conducted to rationalize the formation of specific NPAH isomers by evaluating the thermodynamic stability of the intermediate radical adducts. escholarship.orgoregonstate.edu
Beyond atmospheric formation, computational methods elucidate the mechanisms of metabolic activation, which is crucial for the mutagenic and carcinogenic activity of many nitro-PAHs. nih.govmdpi.com The orientation of the nitro group relative to the aromatic ring system—a structural feature that can be precisely calculated using methods like density functional theory (DFT)—has been identified as a critical factor. nih.govtandfonline.comconicet.gov.ar Isomers where the nitro group is forced out of the aromatic plane by steric hindrance tend to have different metabolic pathways and weaker mutagenic activity compared to their co-planar counterparts. nih.govconicet.gov.ar For example, DFT calculations of 6-nitrobenzo[a]pyrene show a large dihedral angle of 62.6° between the nitro group and the aromatic rings; this out-of-plane geometry is thought to hinder the binding of the molecule to nitroreductase enzymes, which is a key step in the metabolic activation process. conicet.gov.ar Computational simulations using molecular dynamics and DFT can also identify the specific cytochrome P450 (CYP) enzymes responsible for metabolizing a given nitro-PAH by calculating binding affinities and modeling the interaction between the substrate and the enzyme's active site. nih.gov
Energetic Profiles of Chemical Reactions
A significant advantage of computational simulations is their ability to map out the complete energetic landscape of a chemical reaction. This includes calculating the energies of reactants, products, transition states, and intermediates, which allows for the determination of key thermodynamic and kinetic parameters such as reaction enthalpies (ΔH) and activation energy barriers (Gibbs potential energy barrier, ΔG). researchgate.netcrc1333.de These energetic profiles are crucial for understanding why certain reaction pathways are favored over others and for predicting reaction rates. researchgate.net
Transition state theory is a common computational approach used to investigate reaction mechanisms and their kinetics. researchgate.net By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy can be calculated. A lower activation energy implies a faster reaction rate. For example, in the OH-initiated oxidation of fluorene (B118485) in the presence of NO2, computational studies have calculated the Gibbs potential energy barriers for the formation of different nitrofluorene isomers. researchgate.net These calculations correctly predicted that the formation of 2-nitrofluorene (B1194847) and 3-nitrofluorene (B130769) would be much faster than the formation of 1-nitrofluorene, which aligns with experimental observations. researchgate.net
The table below presents computed energetic data for the formation of nitrofluorene isomers, illustrating how theoretical calculations provide quantitative insights into reaction selectivity.
| Reaction Product | Formation Pathway | Gibbs Potential Energy Barrier (ΔG) (kcal/mol) | Reaction Heat (ΔH) (kcal/mol) | Reference |
|---|---|---|---|---|
| 3-Nitrofluorene | OH-initiated oxidation | 15.28 | -31.9 | researchgate.net |
| 2-Nitrofluorene | OH-initiated oxidation | 15.29 | -31.9 | researchgate.net |
| 1-Nitrofluorene | OH-initiated oxidation | 18.42 | -28.0 | researchgate.net |
Similarly, computational investigations into the isomerization of PAHs, a fundamental transformation process, reveal detailed energetic pathways. For the gas-phase reaction converting phenanthrene to anthracene (B1667546), a process that can occur in high-temperature environments, calculations have identified the critical transition states. nih.gov The pathway involves an initial hydrogen atom addition, ring-opening, a series of isomerizations via rotations and hydrogen shifts, and finally, ring re-closure. nih.gov The highest energy transition state along this complex path was calculated to be 149 kJ mol⁻¹ (approximately 35.6 kcal/mol) above the initial reactants, providing a quantitative measure of the kinetic feasibility of this transformation. nih.gov
| Reaction | System | Highest Transition State Energy (kJ/mol) | Reference |
|---|---|---|---|
| Isomerization | Phenanthrene to Anthracene | 149 | nih.gov |
These examples underscore the power of computational chemistry to provide detailed, quantitative energetic profiles that are fundamental to understanding and predicting the chemical behavior of nitro-PAHs.
Reactivity and Chemical Transformations of 5 Nitrobenzo C Phenanthrene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regioselectivity of these reactions on the benzo[c]phenanthrene (B127203) skeleton is influenced by the inherent reactivity of the different positions and the directing effects of existing substituents.
Regiochemical Control in Substitution Processes
The inherent reactivity of the parent benzo[c]phenanthrene molecule plays a crucial role in directing incoming electrophiles. Studies involving protiodetritiation have established the relative reactivities of its various positions. The partial rate factors for detritiation by anhydrous trifluoroacetic acid indicate the following order of reactivity: position 5 is the most reactive, followed by positions 6, 4, 1, 2, and 3. rsc.org This intrinsic reactivity pattern correctly predicts that preparative scale electrophilic substitutions, such as nitration and benzoylation on the unsubstituted benzo[c]phenanthrene, primarily yield the 5-substituted derivative. nih.gov
Computational studies using Density Functional Theory (DFT) support these experimental findings. Calculations show that the arenium ion formed by protonation at the C-5 position of benzo[c]phenanthrene is the most stable intermediate compared to those formed by protonation at other carbons, thus favoring substitution at this site. nih.gov
When substituents are already present on the benzo[c]phenanthrene ring system, they can exert strong directing effects that may override the parent molecule's inherent regioselectivity. For instance, the introduction of a methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) group, which are strong activating groups, directs further electrophilic attack to positions ortho and para to themselves. nih.gov This effect is powerful enough to redirect nitration and bromination away from the otherwise favored C-5 position. nih.gov
Influence of the Nitro Group on Aromatic Reactivity
The nitro group (-NO₂) is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions. Its strong electron-withdrawing nature reduces the electron density of the aromatic rings, making the entire 5-nitrobenzo[c]phenanthrene molecule less susceptible to further electrophilic attack compared to the unsubstituted benzo[c]phenanthrene. msu.edu
While specific studies on the further electrophilic substitution of this compound are not extensively detailed in the reviewed literature, the general principles of EAS on nitro-aromatic compounds apply. Any subsequent electrophilic attack would be significantly slower and would be directed to positions that are meta to the C-5 nitro group and are not sterically hindered. The presence of the nitro group in the "fjord region" of the benzo[c]phenanthrene structure also introduces steric hindrance, which can influence the accessibility of nearby positions to incoming electrophiles. nih.gov X-ray analysis of a related fjord-region nitro-substituted benzo[c]phenanthrene derivative shows that the nitro group is forced out of plane with the aromatic ring, which could further modulate its electronic and steric influence. nih.gov
Reduction and Oxidation Reactions of the Nitro Moiety
The nitro group of this compound is a key site for metabolic transformations, primarily through reduction, which is a critical step in its biological activity. The polycyclic aromatic core can also undergo oxidative reactions.
Pathways for Nitro Group Reduction
The reduction of the nitro group is a crucial metabolic activation pathway for many nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). This process typically involves a stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO) derivative, then to a hydroxylamino (-NHOH) intermediate, and finally to an amino (-NH₂) group. nih.gov The hydroxylamino intermediate is often a highly reactive electrophile capable of forming covalent adducts with biological macromolecules like DNA. nih.gov
Several enzymes can catalyze this reduction. Cytochrome P450 (CYP) enzymes, in conjunction with NADPH-cytochrome P450 reductase, can reduce nitroaromatic compounds. nih.gov Other enzymes implicated in the nitroreduction of various nitro-PAHs include cytosolic enzymes like xanthine (B1682287) oxidase and aldehyde oxidase. nih.gov For instance, the metabolism of the related compound 5-nitrobenzo[b]naphtho[2,1-d]thiophene involves anaerobic reduction by rat liver S9 fractions or xanthine oxidase to form the corresponding amino derivative. acs.org This suggests that similar enzymatic pathways are likely involved in the reduction of this compound. The process converts the deactivating nitro group into a strongly activating amino group, which dramatically alters the electronic properties and reactivity of the molecule. msu.edu
Oxidative Transformations of the Polycyclic Aromatic Core
The polycyclic aromatic hydrocarbon (PAH) core of this compound is susceptible to oxidative metabolism, similar to its parent compound, benzo[c]phenanthrene. This oxidation is primarily mediated by cytochrome P450 enzymes. nih.gov For the parent PAH, metabolism in human liver microsomes predominantly leads to the formation of benzo[c]phenanthrene-3,4-dihydrodiol, a precursor to a highly carcinogenic diol-epoxide. nih.gov Another metabolite, benzo[c]phenanthrene-5,6-dihydrodiol, is also formed. nih.gov
It is plausible that this compound undergoes similar ring oxidation. Studies on other nitro-PAHs, such as 6-nitrochrysene, have shown that metabolic activation can occur through both nitroreduction and ring oxidation, sometimes simultaneously. nih.gov For some nitro-PAHs, ring oxidation can precede nitroreduction, leading to the formation of dihydrodiol metabolites that are subsequently reduced to aminodihydrodiols. nih.gov The presence of the nitro group can influence the regioselectivity of this ring oxidation. The combination of both nitroreduction and ring oxidation pathways contributes to the complex metabolic activation and biological effects of these compounds. acs.org
Photochemical Reactions and Excited State Dynamics
The interaction of nitro-PAHs with light can induce photochemical reactions and lead to complex excited-state dynamics, which are critical for understanding their atmospheric fate.
Upon absorption of light, nitro-PAHs are promoted to an electronically excited singlet state (S₁). These excited states are typically very short-lived, with lifetimes in the femtosecond to picosecond range. acs.orgnih.gov For most nitro-PAHs, the S₁ state rapidly decays through two primary non-radiative pathways:
Intersystem Crossing (ISC): An extremely efficient transfer to the triplet manifold (Tₙ states) occurs. acs.orgaip.org This process is so fast in nitro-PAHs that they are generally considered non-fluorescent. nih.gov The high efficiency of ISC is attributed to the presence of the nitro group, which facilitates spin-orbit coupling between singlet and triplet states of similar electronic character (π-π*). acs.org
Photochemical Reaction: A secondary pathway involves conformational changes, primarily rotation of the nitro group, which can lead to the population of a dissociative state. aip.orgwalshmedicalmedia.com This can result in the cleavage of the C-NO₂ bond, forming aryl and nitrogen dioxide radicals, or rearrangement to a nitrite (B80452) intermediate, which can then lead to the formation of hydroxylated PAH derivatives. walshmedicalmedia.comnih.gov
The orientation of the nitro group relative to the aromatic plane is a significant factor controlling the photoreactivity of nitro-PAHs. walshmedicalmedia.comnih.gov While specific experimental data on the excited-state dynamics of this compound is limited, studies on analogous compounds like 1-nitropyrene (B107360) and various nitronaphthalenes provide a general model. acs.orgaip.orgwalshmedicalmedia.com These studies show that excitation populates a Franck-Condon singlet state which then rapidly evolves, branching between intersystem crossing and photochemical reaction channels. aip.orgwalshmedicalmedia.com The solvent environment can also influence the rates and outcomes of these photochemical processes. researchgate.net
Interactive Data Table: Properties of Nitro-PAHs
This table summarizes key properties and reaction characteristics of various nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) to provide context for the reactivity of this compound.
| Compound Name | Molecular Formula | Key Reaction Pathway | Photochemical Product(s) | Reference |
| This compound | C₁₈H₁₁NO₂ | Nitroreduction, Ring Oxidation | Not specified | acs.org, nih.gov |
| 1-Nitropyrene | C₁₆H₉NO₂ | Photodegradation, Nitroreduction | 1-Hydroxypyrene | walshmedicalmedia.com, researchgate.net |
| 9-Nitroanthracene | C₁₄H₉NO₂ | Photolysis | 9,10-Anthraquinone | nih.gov |
| 6-Nitrochrysene | C₁₈H₁₁NO₂ | Nitroreduction, Ring Oxidation | 6-Aminochrysene-1,2-dihydrodiol | nih.gov |
| 2-Nitrofluorene (B1194847) | C₁₃H₉NO₂ | Nitroreduction | Not specified | nih.gov, researchgate.net |
Derivatization Reactions for Synthetic Elaborations
The this compound molecule offers multiple sites for synthetic modification, including the nitro group itself and the aromatic core. These modifications can be used to create a variety of derivatives with tailored electronic, optical, or biological properties.
The nitro group is a versatile functional handle that can be transformed into various other groups. The primary transformation is its reduction to an amino group, which can then be further derivatized.
Reduction of the Nitro Group: The reduction of the nitro group to an amine (5-aminobenzo[c]phenanthrene) is a key transformation. This can be achieved using various reducing agents. For instance, in the synthesis of related benzo[c]quinolizinium derivatives, activated iron in the presence of an acid was used to reduce a nitro group to an amine. semanticscholar.org
| Reaction | Reagents and Conditions | Product | Reference |
| Nitro Group Reduction | Fe, aq. HCl, aq. NH₄Cl, EtOH, 65 °C | 5-Aminobenzo[c]phenanthrene | semanticscholar.org |
Further Functionalization of the Amino Group: Once formed, the 5-amino derivative can undergo a range of reactions common to arylamines, such as diazotization. The resulting diazonium salt is a versatile intermediate that can be converted into a wide array of functional groups, including halides, hydroxyls, and cyano groups, via Sandmeyer or related reactions. semanticscholar.org
Functionalization of the Aromatic System: The benzo[c]phenanthrene core can be functionalized through electrophilic substitution reactions. The position of these substitutions will be directed by the existing nitro group and the inherent reactivity of the fused ring system. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing new carbon-carbon bonds. For example, a bromo-substituted benzo[c]quinolizinium was successfully coupled with phenanthrene-9-boronic acid. semanticscholar.org A similar strategy could be applied to a halogenated derivative of this compound.
Building upon the functionalization strategies described above, this compound can serve as a starting material for the synthesis of more complex and novel molecular architectures based on the benzo[c]phenanthrene scaffold.
Annulation and Ring-Fusion Reactions: The functional groups introduced onto the benzo[c]phenanthrene core can be used to build additional rings. For example, an amino group and a strategically placed carbonyl or carboxyl group could be utilized in condensation reactions to form new heterocyclic rings fused to the original aromatic system.
Synthesis of Extended π-Systems: Through iterative cross-coupling reactions, the benzo[c]phenanthrene unit can be linked to other aromatic or heteroaromatic moieties. This approach allows for the construction of large, conjugated systems with potentially interesting photophysical properties for applications in materials science. For instance, the synthesis of phenanthrenyl-substituted benzoquinolizinium derivatives has been demonstrated through Suzuki-Miyaura coupling, showcasing a method to create extended biaryl structures. semanticscholar.org
The table below outlines a hypothetical synthetic pathway for creating a novel, extended benzo[c]phenanthrene scaffold, drawing parallels from established synthetic methods on related compounds.
| Step | Transformation | Potential Reagents | Intermediate/Product | Rationale/Reference |
| 1 | Nitration of Benzo[c]phenanthrene | HNO₃, H₂SO₄ | This compound | Standard nitration conditions |
| 2 | Reduction of Nitro Group | Fe, HCl | 5-Aminobenzo[c]phenanthrene | semanticscholar.org |
| 3 | Diazotization and Bromination | NaNO₂, HBr; then CuBr | 5-Bromobenzo[c]phenanthrene | semanticscholar.org |
| 4 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-Arylbenzo[c]phenanthrene | semanticscholar.org |
This systematic approach to derivatization opens avenues for creating a library of novel benzo[c]phenanthrene-based compounds with diverse functionalities and architectures.
Advanced Applications and Functional Materials Research
Supramolecular Chemistry and Molecular Recognition
The planar and aromatic nature of the benzo[c]phenanthrene (B127203) core, combined with the electronic influence of the nitro group, makes 5-Nitrobenzo[c]phenanthrene a candidate for studies in supramolecular chemistry, which focuses on non-covalent interactions to build larger, well-defined structures. researchgate.net
Host-Guest Interactions with Macrocyclic Receptors
While specific host-guest studies involving this compound are not extensively documented, the broader class of polycyclic aromatic hydrocarbons (PAHs) is well-known to interact with various macrocyclic receptors. These hosts, such as cyclodextrins, calixarenes, and cyclophanes, possess cavities that can encapsulate guest molecules of a suitable size and shape through non-covalent forces like hydrophobic and π-π stacking interactions. nih.govresearchgate.netresearchgate.net For instance, research has demonstrated the complexation of PAHs like phenanthrene (B1679779) and anthracene (B1667546) with protonated hexaazacyclophane and octaazacyclophane macrocycles, forming stable 1:1 complexes in solution. yu.edu.joichemc.ac.lk Given the structural similarity, this compound is a plausible guest for macrocycles with appropriately sized and electronically complementary cavities. The electron-withdrawing nitro group could further influence binding affinity, particularly with electron-rich hosts.
The table below summarizes common macrocyclic hosts and the types of aromatic guests they are known to bind, suggesting the potential for this compound to act as a guest.
Selective Molecular Encapsulation and Self-Assembly
Self-assembly is a process where molecules spontaneously form ordered structures through specific, non-covalent interactions. uni-bayreuth.de The presence of a nitro group on the benzo[c]phenanthrene framework could introduce specific intermolecular interactions, such as dipole-dipole forces or hydrogen bonding (if suitable donors are present), that could guide self-assembly. researchgate.net For example, studies on 1-nitronaphthalene (B515781) have shown that it forms two-dimensional supramolecular clusters and chains on gold surfaces, a process guided by hydrogen bonds. researchgate.net While direct evidence for this compound is limited, its structure suggests a potential for forming ordered assemblies, possibly leading to materials with unique optical or electronic properties. bohrium.comacs.org
Catalysis and Reaction Engineering
Research on this compound in the context of catalysis is primarily focused on its transformation and degradation, as it is an environmental pollutant. who.int Rather than acting as a catalyst itself, it is typically the substrate in catalytic reactions designed for environmental remediation or toxicological studies.
Role of this compound in Catalytic Cycles
Currently, there is no evidence to suggest that this compound plays an active role as a catalyst or a crucial intermediate within a catalytic cycle for synthesizing other compounds. Its chemical significance in this field is as a target molecule for catalytic degradation and hydrogenation. researchgate.netnih.gov The high stability of the polycyclic aromatic core makes it a challenging substrate, with research aimed at finding efficient catalysts for its breakdown into less harmful substances. mdpi.com
Development of Catalytic Systems for Nitro-PAH Transformations
Various catalytic systems are being developed for the transformation of nitro-PAHs, which can be broadly categorized into hydrogenation, oxidation, and photochemical degradation. These methods are highly relevant for the potential remediation of this compound.
The table below details various catalytic systems applicable to the transformation of PAHs and Nitro-PAHs.
Organic Electronic and Optoelectronic Materials
The benzo[c]phenanthrene core is a known building block for materials used in organic electronic devices, such as organic light-emitting diodes (OLEDs). google.comgoogle.com Derivatives are explored for their thermal stability and photophysical properties. google.comresearchgate.net The introduction of substituents allows for the fine-tuning of electronic properties like the HOMO-LUMO energy gap, which is crucial for device performance. researchgate.net
While this compound itself has not been specifically highlighted in this context, its electronic properties can be inferred. The phenanthrene core generally provides a large energy gap, leading to blue light emission. researchgate.net The nitro group is strongly electron-withdrawing, which would be expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This could make the compound a candidate for use as an electron-transport or hole-blocking material in OLEDs. researchgate.net Computational studies on aza-substituted phenanthrenes show that substitution significantly alters the electronic structure and aromaticity. researchgate.net Similarly, a π-extended phenanthrene-fused aza researchgate.nethelicenium showed distinct localization of its HOMO on the benzo[c]phenanthrene part and LUMO on another part of the molecule, favoring low-energy electronic transitions. rsc.org
The table below compares the optical properties of different phenanthrene and related derivatives, providing context for the potential characteristics of this compound.
Compound Names Mentioned
Incorporation into Light-Emitting and Electron-Transporting Systems
While specific experimental data on the incorporation of this compound into organic light-emitting diodes (OLEDs) and electron-transporting layers is limited in publicly available literature, the known properties of parent compounds like phenanthrene and the electronic effects of the nitro group allow for a theoretical exploration of its potential. Phenanthrene derivatives have been investigated as blue-emitting materials and host materials in OLEDs. researchgate.netgoogle.com The rigid and planar structure of the benzo[c]phenanthrene core provides good thermal stability and charge-carrying mobility, which are crucial for device performance.
The introduction of a nitro group, a strong electron-withdrawing group, is expected to significantly modify the electronic properties of the benzo[c]phenanthrene system. This can be advantageous for creating materials with tailored charge-transport characteristics. For instance, the electron-deficient nature imparted by the nitro group could enhance the electron-accepting and electron-transporting properties of the molecule. scirp.org In OLEDs, efficient electron transport materials (ETMs) are essential for balancing charge injection and transport, leading to improved device efficiency and stability. scirp.org Therefore, this compound could theoretically function as an electron-transporting or an electron-accepting dopant in specific device architectures.
Furthermore, the phenanthroline moiety, which shares structural similarities with the phenanthrene core, is known to be an excellent coordinating agent for metal ions and has been used in the electron transport layer of OLEDs to improve electron injection. researchgate.net While this compound lacks the nitrogen atoms of phenanthroline, the principle of tuning electronic properties through functionalization remains relevant. The potential for this compound in these applications is an area that warrants further experimental investigation to synthesize and characterize its performance in electronic devices.
Tuning Electronic Properties for Material Science Applications
The electronic properties of this compound can be strategically tuned for various material science applications by leveraging the presence of the nitro group and the extended π-conjugated system of the benzo[c]phenanthrene framework. The nitro group's strong electron-withdrawing nature significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
A computational study on phenanthrene derivatives demonstrated that the addition of nitro groups lowers both the HOMO and LUMO energy levels and reduces the energy gap. scirp.org This reduction in the energy gap can shift the absorption and emission spectra of the material, potentially tuning its color and photophysical properties for applications in sensors or as a component in dye-sensitized solar cells. The ability to precisely control the HOMO-LUMO gap is a cornerstone of designing organic semiconductors with desired characteristics. researchgate.net
The synthesis of nitro-substituted phenanthrenes has been reported, indicating that functionalization of the benzo[c]phenanthrene core is achievable. researchgate.netumich.edu This opens up possibilities for creating a library of derivatives with varying electronic properties. For instance, the introduction of additional functional groups, either electron-donating or electron-withdrawing, at different positions on the aromatic rings could further modulate the electronic structure. This concept of a donor-π-acceptor (D-π-A) motif is a well-established strategy for designing molecules with significant intramolecular charge transfer, a property that is highly desirable for nonlinear optics and organic photovoltaics. researchgate.net
Below is a table summarizing some of the calculated physicochemical properties of this compound.
| Property | Predicted Value | Unit |
|---|---|---|
| Boiling Point | 474 | °C |
| Melting Point | 166 | °C |
| Water Solubility | 9.59e-8 | g/L |
| Vapor Pressure | 9.42e-10 | mmHg |
| LogKow (Octanol-Water Partition Coefficient) | 5.64 | |
| Density | 1.36 | g/cm³ |
| Index of Refraction | 1.79 |
Data sourced from the US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov
Future Research Directions and Emerging Paradigms
Synergistic Experimental and Computational Approaches
The convergence of experimental analysis and computational modeling represents a powerful paradigm for deepening the understanding of 5-Nitrobenzo[c]phenanthrene. This synergistic approach allows for the prediction of properties and reactivities that can be validated and refined through targeted laboratory experiments.
Future research will likely involve a combined experimental and computational investigation to model the compound's behavior in various environments. nih.gov Computational techniques, such as Density Functional Theory (DFT), can be employed to predict reactive sites, thermodynamic stability, and spectroscopic characteristics. nih.govresearchgate.net For instance, DFT has been used to calculate atomic charges and evaluate the stability of intermediate adducts for other PAHs, which successfully predicted the major products of atmospheric reactions. nih.gov These theoretical predictions can then guide experimental studies. Laboratory investigations would include advanced analytical techniques like high-performance liquid chromatography (HPLC) for separation and gas chromatography-mass spectrometry (GC/MS) for identification and quantification of reaction products. aaqr.orgrsc.org
Furthermore, kinetic modeling combined with computational fluid dynamics could simulate the formation and degradation of this compound under specific conditions, such as in combustion engines or during atmospheric transport. nih.govacs.org These simulations provide insights into reaction mechanisms that are difficult to observe directly. mdpi.com The experimental validation of these models, using data from smog chamber studies or analysis of environmental samples, is crucial for building accurate predictive tools. nih.govacs.org This iterative cycle of prediction and verification will be essential for creating a comprehensive profile of the compound's lifecycle and impact.
Table 1: Physicochemical Properties of this compound
This table presents a summary of experimentally determined and predicted physicochemical properties for this compound, providing foundational data for both computational models and experimental design. epa.gov
| Property | Experimental Average | Predicted Average | Unit |
| Boiling Point | 466 | 474 | °C |
| Melting Point | 166 | 166 | °C |
| Flash Point | 244 | 244 | °C |
| Density | 1.36 | 1.36 | g/cm³ |
| Water Solubility | 2.01e-7 | 9.59e-8 | g/L |
| Vapor Pressure | 2.50e-9 | 9.42e-10 | mmHg |
| LogKow: Octanol-Water | 5.51 | 5.64 |
Exploration of Novel Reactivity Pathways
While the fundamental reactivity of some NPAHs is understood, there remains a vast, unexplored landscape of chemical transformations for this compound. Future research must delve into novel reaction pathways beyond simple atmospheric degradation, including complex photochemical reactions, unconventional nitration mechanisms, and detailed metabolic routes.
The photochemical reactivity of NPAHs is highly complex and depends on factors like the orientation of the nitro group and the solvent environment. nih.gov Future studies should investigate the specific photoproducts of this compound under various light conditions, as photochemical reactions can lead to the formation of compounds with different toxicities, such as quinones or hydroxylated derivatives. nih.gov The orientation of the nitro group relative to the fused ring system is a key determinant of the reaction mechanism, with perpendicular conformations often leading to rearrangement into nitrite (B80452) intermediates. nih.gov
Beyond established atmospheric reactions with OH and NO₃ radicals, research should explore alternative mechanisms. nih.gov Studies on other PAHs have shown that nitration can occur via free radical pathways, especially in solvents of low polarity, which can lead to different substitution patterns than conventional electrophilic nitration. lsu.edu Investigating the reaction of this compound with dinitrogen pentoxide (N₂O₅) or under conditions that favor radical mechanisms could reveal previously uncharacterized derivatives. lsu.eduacs.org
Finally, understanding the metabolic activation of this compound is critical. While nitro-reduction to N-hydroxyamino intermediates is a known pathway for NPAH mutagenicity, other routes involving ring oxidation may also play a significant role. nih.gov The interplay between these pathways can result in the formation of various DNA adducts, and future work should aim to isolate and characterize these metabolites to fully assess the compound's biological implications.
Integration into Advanced Functional Systems
The unique electronic and structural properties of the benzo[c]phenanthrene (B127203) core, modified by a nitro group, suggest potential applications in materials science and sensor technology. Future research is anticipated to explore the integration of this compound and its derivatives into advanced functional systems.
The field of organic electronics presents a promising avenue for exploration. Phenanthrene (B1679779) derivatives have been investigated for their electroluminescent and photoconducting properties, serving as emitters in organic light-emitting diodes (OLEDs). academie-sciences.fr The introduction of a nitro group, an electron-withdrawing moiety, could be used to tune the electronic characteristics of the benzo[c]phenanthrene scaffold. By designing molecules that incorporate this compound as part of a larger donor-acceptor architecture, it may be possible to create novel organic semiconductors or materials for optoelectronic applications. academie-sciences.frgoogle.com
Another emerging area is the development of highly sensitive and selective chemical sensors. Given that NPAHs are significant environmental pollutants, this compound can serve as a target analyte for new detection methods. chromatographyonline.commdpi.com Advanced sensor platforms could be based on materials that exhibit specific interactions with the nitro-aromatic structure. For example, novel coatings for solid-phase microextraction (SPME) based on metal-organic frameworks (MOFs) have shown enhanced efficiency for extracting NPAHs from environmental samples due to strong π-π stacking and electron donor-acceptor interactions. chromatographyonline.com Research into materials that have a high affinity for this compound could lead to next-generation environmental monitoring systems. chromatographyonline.com
Q & A
Q. Table 1: Optimization Variables for Biodegradation (BBD Design)
| Variable | Range | Impact on Degradation |
|---|---|---|
| pH | 6.0–9.0 | Maximizes microbial activity at neutral pH |
| Temperature | 20–40°C | 35°C optimal for Bacillus spp. |
| Initial Phe Conc. | 50–100 ppm | Higher concentrations require longer incubation |
| Incubation Time | 7–21 days | >14 days for 90% degradation |
| Source: Adapted from Bishnoi et al. (2024) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
